2-(3-methoxy-5-methylsulfinylthiophen-2-yl)-3H-imidazo[4,5-c]pyridine
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Overview
Description
2-(3-methoxy-5-methylsulfinylthiophen-2-yl)-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features a unique combination of functional groups, including a methoxy group, a methylsulfinyl group, and a thiophene ring fused to an imidazo[4,5-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxy-5-methylsulfinylthiophen-2-yl)-3H-imidazo[4,5-c]pyridine typically involves multi-step procedures. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxy-5-methylsulfinylthiophen-2-yl)-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfinyl group, converting it to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-methoxy-5-methylsulfinylthiophen-2-yl)-3H-imidazo[4,5-c]pyridine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: It can be used in the development of organic semiconductors or as a building block for advanced materials with specific electronic properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-(3-methoxy-5-methylsulfinylthiophen-2-yl)-3H-imidazo[4,5-c]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the methoxy and methylsulfinyl groups can influence the compound’s binding affinity and selectivity, leading to specific biological effects.
Comparison with Similar Compounds
2-(3-methoxy-5-methylsulfinylthiophen-2-yl)-3H-imidazo[4,5-c]pyridine can be compared with other similar compounds, such as:
2-methoxypyridine-5-boronic acid pinacol ester: This compound shares the methoxy and pyridine functionalities but lacks the thiophene and imidazo[4,5-c]pyridine core, making it less complex and potentially less versatile.
Thiazolo[4,5-b]pyridines: These compounds have a similar fused heterocyclic structure but with a thiazole ring instead of a thiophene ring.
The uniqueness of this compound lies in its specific combination of functional groups and fused ring systems, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H11N3O2S2 |
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Molecular Weight |
293.4 g/mol |
IUPAC Name |
2-(3-methoxy-5-methylsulfinylthiophen-2-yl)-3H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C12H11N3O2S2/c1-17-9-5-10(19(2)16)18-11(9)12-14-7-3-4-13-6-8(7)15-12/h3-6H,1-2H3,(H,14,15) |
InChI Key |
OPVNYEWQDOJEHB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(SC(=C1)S(=O)C)C2=NC3=C(N2)C=NC=C3 |
Origin of Product |
United States |
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